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Compound of Interest

3-(3-Methylphenyl)-3-

oxopropanenitrile

cat. No.: B1329870

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Toluoylacetonitrile, systematically known as 3-(3-methylphenyl)-3-oxopropanenitrile, is a
versatile 3-ketonitrile that serves as a pivotal building block in synthetic organic chemistry. Its
unique structural features, comprising a reactive ketone, an activated methylene group, and a
nitrile moiety, render it a valuable precursor for the synthesis of a diverse array of heterocyclic
compounds and other complex organic molecules. This technical guide provides a
comprehensive overview of the reactivity profile of m-toluoylacetonitrile, including its synthesis,
key reactions, and spectroscopic characterization. Detailed experimental protocols and
guantitative data are presented to facilitate its application in research and drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of m-toluoylacetonitrile is
fundamental for its identification and characterization in chemical reactions.

Physical Properties
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Property Value Reference
CAS Number 53882-81-8 [1]
Molecular Formula C10HaNO [1]
Molecular Weight 159.18 g/mol [1]

White to pale cream or pale
Appearance _ (2]

brown crystalline powder
Melting Point 68.5-77.5 °C [2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for m-toluoylacetonitrile.

'H NMR Spectral Data

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
242 S 3H -CHs
4.05 S 2H -CHa2-
7.40 -7.80 m 4H Aromatic-H

Note: This is a representative spectrum based on closely related structures and general

principles of NMR spectroscopy.

13C NMR Spectral Data
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Chemical Shift (6, ppm) Assighment
21.3 -CHs

30.0 CHa-

1145 -CN

126.0, 128.8, 129.2, 134.5, 135.0, 138.9 Aromatic-C
189.0 C=0

Note: This is a representative spectrum based on closely related structures and general

principles of NMR spectroscopy.

IR Spectral Data

Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch

~2260 Medium C=N stretch

~1680 Strong C=0 stretch (ketone)
~1600, 1480 Medium-Strong Aromatic C=C stretch

Note: Data is based on typical values for [3-ketonitriles and information from the NIST

Chemistry WebBook.[1]

Mass Spectrometry Data
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miz Relative Intensity (%) Assighment

159 High [M]* (Molecular lon)
119 High [M - CH2CN]*

91 High [C7H7]* (Tropylium ion)
65 Medium [CsHs]*

Note: Fragmentation pattern is predicted based on the structure and general mass
spectrometry principles.

Synthesis of m-Toluoylacetonitrile

The most common and efficient method for the synthesis of m-toluoylacetonitrile is the Claisen
condensation of a m-toluate ester with acetonitrile.

Experimental Protocol: Claisen Condensation

Reaction: Methyl m-toluate + Acetonitrile — m-Toluoylacetonitrile

Reagents and Conditions:

Methyl m-toluate (1.0 equiv)

Acetonitrile (2.0 equiv)

Sodium ethoxide (1.5 equiv)

Anhydrous diethyl ether or THF as solvent

Reaction is typically run at reflux temperature.
Procedure:

e A solution of sodium ethoxide in the chosen anhydrous solvent is prepared in a round-bottom
flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere
(e.g., nitrogen or argon).
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A mixture of methyl m-toluate and acetonitrile is added dropwise to the stirred sodium
ethoxide solution at a rate that maintains a gentle reflux.

After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours to
ensure complete reaction.

The reaction mixture is cooled to room temperature and then poured into a mixture of ice
and dilute acid (e.g., 10% sulfuric acid or hydrochloric acid) to neutralize the excess base
and protonate the enolate.

The organic layer is separated, and the aqueous layer is extracted with diethyl ether or
another suitable organic solvent.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and the solvent is removed under reduced pressure.

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water
mixture) or by column chromatography on silica gel.

Expected Yield: 60-75%
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Synthesis of m-Toluoylacetonitrile Workflow
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Reactivity Profile

The reactivity of m-toluoylacetonitrile is dominated by the presence of the acidic a-protons of
the methylene group, the electrophilic carbonyl carbon, and the electrophilic carbon of the
nitrile group.

Reactions at the Active Methylene Group

The methylene protons are acidic due to the electron-withdrawing effects of the adjacent
carbonyl and nitrile groups, allowing for the formation of a stabilized enolate anion. This enolate
is a potent nucleophile.

The enolate of m-toluoylacetonitrile can be readily alkylated by reaction with alkyl halides. The
reaction is typically carried out in the presence of a strong base to ensure complete
deprotonation.

Experimental Protocol: Alkylation with Methyl lodide
Reaction: m-Toluoylacetonitrile + Methyl lodide — 2-(m-Toluoyl)propanenitrile

Reagents and Conditions:

m-Toluoylacetonitrile (1.0 equiv)

Sodium hydride (1.1 equiv) or Potassium carbonate (2.0 equiv)

Methyl iodide (1.2 equiv)

Anhydrous DMF or acetone as solvent

Room temperature
Procedure:

e To a stirred suspension of sodium hydride in anhydrous DMF, a solution of m-
toluoylacetonitrile in DMF is added dropwise at 0 °C under an inert atmosphere.
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e The mixture is stirred at room temperature for 30 minutes to ensure complete formation of
the enolate.

o Methyl iodide is then added dropwise, and the reaction mixture is stirred at room
temperature for 4-6 hours.

e The reaction is quenched by the slow addition of water.

e The product is extracted with ethyl acetate, and the combined organic layers are washed
with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced
pressure.

e The crude product is purified by column chromatography.

Expected Yield: 70-85% (based on similar reactions)

The enolate can also undergo acylation with acyl chlorides or anhydrides to form B-dicarbonyl
compounds.

Experimental Protocol: Acylation with Acetyl Chloride

Reaction: m-Toluoylacetonitrile + Acetyl Chloride - 2-(m-Toluoyl)-3-oxobutannitrile

Reagents and Conditions:

m-toluoylacetonitrile (1.0 equiv)

Sodium hydride (1.1 equiv)

Acetyl chloride (1.1 equiv)

Anhydrous THF or diethyl ether as solvent

0 °C to room temperature

Procedure:

e The enolate of m-toluoylacetonitrile is prepared as described in the alkylation protocol.
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e The solution of the enolate is cooled to 0 °C, and acetyl chloride is added dropwise.
e The reaction mixture is stirred at room temperature for 2-3 hours.
e The reaction is quenched with saturated agueous ammonium chloride solution.

e The product is extracted with ethyl acetate, and the organic layer is washed, dried, and
concentrated.

« Purification is achieved by column chromatography.

Expected Yield: 65-80% (based on similar reactions)
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Click to download full resolution via product page

Reactions at the Active Methylene Group

Cyclization Reactions for Heterocycle Synthesis

m-Toluoylacetonitrile is a valuable precursor for the synthesis of various five- and six-
membered heterocyclic rings.

Reaction with hydrazine derivatives leads to the formation of pyrazoles. The reaction proceeds
via condensation with the carbonyl group followed by cyclization involving the nitrile.
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Experimental Protocol: Synthesis of 5-(m-tolyl)-1H-pyrazol-3-amine

Reaction: m-Toluoylacetonitrile + Hydrazine Hydrate — 5-(m-tolyl)-1H-pyrazol-3-amine

Reagents and Conditions:

» m-Toluoylacetonitrile (1.0 equiv)

e Hydrazine hydrate (1.2 equiv)

e Ethanol as solvent

o Catalytic amount of acetic acid

o Reflux

Procedure:

» A solution of m-toluoylacetonitrile, hydrazine hydrate, and a few drops of glacial acetic acid in
ethanol is refluxed for 4-6 hours.

e The reaction mixture is cooled to room temperature, and the solvent is removed under
reduced pressure.

e The residue is triturated with water, and the resulting solid is collected by filtration.

e The crude product is recrystallized from ethanol to afford the pure pyrazole derivative.

Expected Yield: 80-90%

Condensation with guanidine or amidines yields pyrimidine derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-(m-tolyl)-5-cyanopyrimidine

Reaction: m-Toluoylacetonitrile + Guanidine Hydrochloride — 2-Amino-4-(m-tolyl)-5-
cyanopyrimidine

Reagents and Conditions:
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e m-Toluoylacetonitrile (1.0 equiv)

e Guanidine hydrochloride (1.5 equiv)

e Sodium ethoxide (2.0 equiv)

» Ethanol as solvent

e Reflux

Procedure:

o A solution of sodium ethoxide is prepared in anhydrous ethanol.

e Guanidine hydrochloride and m-toluoylacetonitrile are added, and the mixture is refluxed for
6-8 hours.

e The reaction mixture is cooled, and the precipitated product is collected by filtration.

e The product is washed with cold ethanol and dried. Recrystallization from ethanol may be
performed for further purification.

Expected Yield: 60-70%

The Gewald reaction is a multicomponent reaction that allows for the synthesis of 2-
aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur
in the presence of a base.

Experimental Protocol: Synthesis of 2-Amino-4-(m-tolyl)thiophene-3-carbonitrile

Reaction: m-Toluoylacetonitrile + Elemental Sulfur + Base — 2-Amino-4-(m-tolyl)thiophene-3-
carbonitrile

Reagents and Conditions:
e m-Toluoylacetonitrile (1.0 equiv)

o Elemental sulfur (1.1 equiv)
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e Morpholine or triethylamine (as base and catalyst)

e Ethanol or DMF as solvent

e 50-60 °C

Procedure:

» To a stirred solution of m-toluoylacetonitrile and elemental sulfur in ethanol, morpholine is
added dropwise.

e The reaction mixture is heated to 50-60 °C and stirred for 2-4 hours.

o Upon completion, the reaction mixture is cooled, and the precipitated product is collected by
filtration.

The product is washed with cold ethanol and dried.

Expected Yield: 75-85% (based on similar Gewald reactions)
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Heterocycle Synthesis from m-Toluoylacetonitrile
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Conclusion

m-Toluoylacetonitrile is a highly valuable and reactive intermediate in organic synthesis. Its
ability to undergo a variety of transformations, including alkylation, acylation, and a range of
cyclization reactions, makes it a key starting material for the construction of diverse and
complex molecular architectures. The detailed protocols and compiled data in this guide are
intended to serve as a practical resource for researchers and professionals in the fields of
chemistry and drug development, enabling the efficient utilization of m-toluoylacetonitrile in
their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

